molecular formula C9H9NO5 B13029692 5-(Ethoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid

5-(Ethoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Cat. No.: B13029692
M. Wt: 211.17 g/mol
InChI Key: YWLZOOMYTJEUQH-UHFFFAOYSA-N
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Description

5-(Ethoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a derivative of 1,4-dihydropyridine, a class of compounds known for their broad spectrum of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid typically involves the condensation of ethyl acetoacetate with an appropriate aldehyde in the presence of ammonia or an ammonium salt. The reaction is carried out under reflux conditions, often in ethanol or another suitable solvent. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydropyridine derivatives.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products

The major products formed from these reactions include various pyridine and dihydropyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5-(Ethoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound is used in the production of various chemical intermediates and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Ethoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, the compound can modulate their activity, leading to various physiological effects. The pathways involved include the inhibition of calcium influx, which can affect muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker used to treat hypertension.

    Amlodipine: Another calcium channel blocker with a longer duration of action.

    Isradipine: Used for its vasodilatory effects in the treatment of high blood pressure.

Uniqueness

5-(Ethoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities. Unlike other similar compounds, it offers a balance of hydrophilic and lipophilic properties, making it versatile for various applications in drug development and chemical synthesis.

Properties

IUPAC Name

5-ethoxycarbonyl-4-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-2-15-9(14)6-4-10-3-5(7(6)11)8(12)13/h3-4H,2H2,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLZOOMYTJEUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C(C1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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